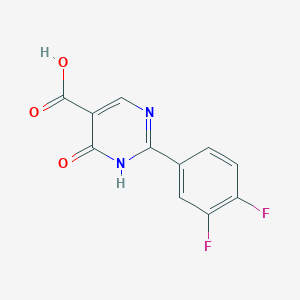![molecular formula C15H18ClN3O2 B5434148 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5434148.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide, also known as TMT, is a compound that has been extensively studied for its potential use in scientific research. TMT is a selective neurotoxin that has been shown to specifically target the cholinergic neurons in the brain, making it a valuable tool for studying the role of these neurons in various physiological and pathological processes.
作用机制
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide is thought to exert its neurotoxic effects by inhibiting the enzyme choline acetyltransferase, which is responsible for the synthesis of the neurotransmitter acetylcholine. This leads to a decrease in acetylcholine levels in the brain, which in turn leads to the degeneration and loss of cholinergic neurons.
Biochemical and Physiological Effects
The selective neurotoxicity of this compound has been shown to have a number of biochemical and physiological effects. These include a decrease in acetylcholine levels in the brain, as well as a decrease in the activity of cholinergic neurons. This has been associated with a number of behavioral changes, such as impairments in learning and memory, attention, and sleep.
实验室实验的优点和局限性
One of the main advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide in lab experiments is its selectivity for cholinergic neurons. This allows researchers to specifically target these neurons and study their role in various processes. However, this compound also has a number of limitations, such as its potential for non-specific effects on other neuronal populations, as well as its potential for off-target effects on other physiological processes.
未来方向
There are a number of future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide. These include the development of new methods for synthesizing this compound, as well as the investigation of its potential use in studying other neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying this compound-induced neurotoxicity, as well as its potential for use in therapeutic interventions for neurological disorders.
合成方法
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate is then reacted with 3-amino-5-methylisoxazole to form the oxadiazole ring, which is subsequently reduced to form the final product, this compound.
科学研究应用
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide has been used extensively in scientific research to study the role of cholinergic neurons in various physiological and pathological processes. It has been shown to selectively target these neurons, leading to their degeneration and subsequent loss of function. This has allowed researchers to study the effects of cholinergic neuron loss on various processes, such as learning and memory, attention, and sleep.
属性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(2,3)14(20)19(4)9-12-17-13(18-21-12)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVXZJFIVKZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)



![4-[4-(dimethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434094.png)
![N,N,2-trimethyl-7-(5-phenylpentanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5434103.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazine-1-sulfonamide](/img/structure/B5434127.png)
![methyl 3-[2-(1-naphthylmethyl)-4-morpholinyl]propanoate](/img/structure/B5434130.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5434136.png)

![(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[methyl(2-phenylethyl)amino]ethyl}amine](/img/structure/B5434153.png)
![2-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5434158.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434162.png)